molecular formula C8H14ClNO2 B12307949 Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride

Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride

Cat. No.: B12307949
M. Wt: 191.65 g/mol
InChI Key: QLDPZHKVNWDDNG-GZOLSCHFSA-N
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Description

Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is known for its unique structure, which includes a pyrrolidine ring and an ethyl acetate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride typically involves the reaction of ethyl acetate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both the pyrrolidine ring and ethyl acetate group, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

ethyl (2E)-2-pyrrolidin-3-ylideneacetate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h5,9H,2-4,6H2,1H3;1H/b7-5+;

InChI Key

QLDPZHKVNWDDNG-GZOLSCHFSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCNC1.Cl

Canonical SMILES

CCOC(=O)C=C1CCNC1.Cl

Origin of Product

United States

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